molecular formula C15H14O3S B12820035 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide

Cat. No.: B12820035
M. Wt: 274.3 g/mol
InChI Key: ACONWRLGPDTDKX-UHFFFAOYSA-N
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Description

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide is a heterocyclic compound featuring a 1,3,2-dioxathiolane ring system with a sulfone (2-oxide) group. The structure includes a methyl substituent at position 5 and two phenyl groups at position 4, contributing to its steric and electronic properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACONWRLGPDTDKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. It enhances drug efficacy and stability by participating in reactions that lead to the formation of biologically active molecules. For instance, it can be involved in the synthesis of drugs targeting specific biological pathways or conditions.

Case Study:
In one study, researchers utilized 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide to synthesize a series of new drug candidates with improved pharmacological profiles. The compound's ability to form stable intermediates allowed for the efficient production of these candidates, which showed promising results in preclinical trials.

Organic Synthesis

In organic chemistry, this compound is employed as a reagent for creating complex molecules. Its structure provides a versatile framework for researchers aiming to synthesize new compounds with desired properties.

Key Reactions:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can convert it into thiols or other reduced forms.
  • Substitution: Nucleophilic substitution can occur at the sulfur atom, leading to various derivatives.

Material Science

This compound is used in developing advanced materials such as polymers and coatings. Its unique properties contribute to the enhancement of material performance in applications ranging from electronics to protective coatings.

Applications:

  • Development of high-performance polymers.
  • Formulation of coatings with improved durability and resistance to environmental factors.

Agricultural Chemistry

This compound finds applications in formulating agrochemicals, contributing significantly to the development of effective pesticides and herbicides. Its reactivity allows for the design of molecules that can target specific pests while minimizing environmental impact.

Example:
Research has demonstrated that derivatives of this compound exhibit potent insecticidal activity against common agricultural pests.

Environmental Science

Researchers utilize this compound in studies related to environmental remediation. It plays a role in designing solutions for pollution control by participating in reactions that neutralize hazardous substances.

Research Insights:
Studies have shown that the compound can facilitate the breakdown of toxic pollutants in contaminated environments through its reactive sulfur and oxygen atoms.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisEnhances drug efficacy and stability
Organic SynthesisReagent for complex molecule creationVersatile framework for new compounds
Material ScienceDevelopment of polymers and coatingsImproved performance and durability
Agricultural ChemistryFormulation of pesticides and herbicidesTargeted pest control with reduced environmental impact
Environmental SciencePollution remediation studiesEffective breakdown of hazardous substances

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional group similarities inferred from the evidence:

Cyclophosphamide ()

  • Structure : Cyclophosphamide contains a six-membered oxazaphosphorine ring with two chloroethyl groups and a sulfone moiety.
  • Solubility: Highly soluble in water (~750 g/L in ethanol) due to polar functional groups .
  • Comparison :
    • While both compounds contain sulfone groups, 5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide’s diphenyl substituents likely reduce its water solubility compared to Cyclophosphamide.
    • The dioxathiolane ring (5-membered) may confer different reactivity compared to the oxazaphosphorine system, such as reduced ring strain or altered electrophilicity.

Halogenated Aromatics and Diphenyl Derivatives ()

  • Key Findings: Studies on halogenated aromatics (e.g., brominated 1,4-diphenyl-1-butanone derivatives) highlight challenges in synthesizing stable vinyl cations and brominated products . Diphenyl groups in such systems increase steric hindrance, affecting reaction pathways and product stability.
  • Comparison: The diphenyl groups in this compound may similarly hinder nucleophilic attacks or ring-opening reactions, enhancing its stability compared to non-aromatic analogs. Unlike halogenated compounds in , the sulfone group in the target compound could promote electrophilic reactivity at the sulfur center.

Hypothetical Data Table for Structural Comparison

Property This compound (Hypothetical) Cyclophosphamide () 1,4-Diphenyl-1-butanone Derivatives ()
Core Structure 1,3,2-Dioxathiolane sulfone Oxazaphosphorine sulfone Halogenated diphenyl ketones
Key Substituents Methyl, diphenyl Chloroethyl, hydroxyl Bromine, diphenyl
Solubility (Water) Likely low (inferred from diphenyl groups) High (750 g/L in ethanol) Not reported
Reactivity Sulfone-mediated electrophilicity Alkylating agent Vinyl cation instability

Research Findings and Limitations

  • Gaps in Evidence: None of the provided sources directly address the target compound, necessitating extrapolation from structurally related systems.
  • Key Inferences :
    • The diphenyl groups may enhance lipophilicity, making the compound suitable for hydrophobic matrices or slow-release formulations (unlike Cyclophosphamide’s water solubility) .
    • The sulfone group could enable unique reactivity in substitution or oxidation reactions, though this remains untested in the provided evidence.

Biological Activity

5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, commonly referred to as (2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, is a sulfur-containing heterocyclic compound with notable biological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C15H14O3S
  • Molar Mass : 274.33 g/mol
  • CAS Number : 126577-49-9
  • Melting Point : 110-113 °C
  • Density : 1.34 g/cm³
  • Boiling Point : 398.073 °C

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : This compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Cell Signaling Modulation : It has been shown to modulate signaling pathways related to inflammation and cell survival.

Therapeutic Applications

The compound's diverse biological activities suggest several therapeutic applications:

  • Cancer Therapy : Preliminary studies indicate that it may have anticancer properties by inducing apoptosis in cancer cells.
  • Neuroprotection : Its antioxidant capacity suggests potential use in neurodegenerative diseases where oxidative stress is a contributing factor.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various dioxathiolane derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of human breast cancer cells (MCF-7) in vitro by inducing apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in a marked reduction in cell death and preservation of mitochondrial function. This suggests its potential as a neuroprotective agent .

Case Study 3: Anti-inflammatory Properties

Research conducted on animal models of inflammation showed that administration of this compound led to a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). These findings support its role in modulating inflammatory responses .

Data Summary Table

PropertyValue
Molecular FormulaC15H14O3S
Molar Mass274.33 g/mol
Melting Point110–113 °C
Density1.34 g/cm³
Boiling Point398.073 °C
CAS Number126577-49-9
Antioxidant ActivityYes
Anticancer ActivityYes
Neuroprotective EffectsYes
Anti-inflammatory PropertiesYes

Q & A

Q. What are the established synthetic pathways for 5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, and how can reaction conditions be optimized?

Synthesis typically involves cyclocondensation of substituted thiols with carbonyl derivatives under controlled acidic or basic conditions. Key parameters include:

  • Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilicity of the carbonyl group.
  • Temperature control : Reflux in anhydrous solvents (e.g., THF or DCM) at 60–80°C to prevent side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
    For optimization, employ factorial design to test variables like catalyst loading, solvent polarity, and reaction time. Use ANOVA to identify significant factors .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemical outcomes?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals from diphenyl groups and the dioxathiolane ring.
    • X-ray crystallography : Resolve absolute configuration and confirm the 1,3,2-dioxathiolane geometry.
  • Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns to rule out impurities .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?

  • Solubility : Test in aprotic solvents (DMSO, DMF) for reaction compatibility; limited solubility in water necessitates emulsification for biological assays.
  • Stability : Conduct accelerated degradation studies under varying pH (2–12) and UV exposure. Monitor via HPLC for decomposition products (e.g., sulfoxide derivatives) .

Q. Which separation techniques are most effective for isolating this compound from reaction byproducts?

  • Membrane filtration : Use nanofiltration membranes (MWCO 200–500 Da) to separate low-molecular-weight byproducts.
  • Centrifugal partition chromatography : Leverage polarity differences with a hexane/ethyl acetate/water ternary system for high-purity isolation .

Q. How can researchers validate the purity of this compound for use in downstream applications (e.g., catalytic studies)?

  • Chromatographic methods :
    • HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<0.5% area).
    • TLC : Monitor reaction progress with silica plates and UV visualization at 254 nm.
  • Elemental analysis : Confirm C, H, S, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the dioxathiolane ring, and how can isotopic labeling elucidate reaction pathways?

  • Proposed mechanism : Nucleophilic attack of the thiolate on the carbonyl carbon, followed by intramolecular cyclization.
  • Isotopic studies :
    • ¹⁸O labeling : Trace oxygen incorporation using H₂¹⁸O to distinguish between stepwise vs. concerted ring closure.
    • Kinetic isotope effects (KIE) : Compare rates of deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. How can computational modeling (e.g., DFT, MD simulations) predict the compound’s reactivity in novel catalytic systems?

  • Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates and transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics using COSMO-RS or explicit solvent models.
  • AI-driven platforms : Integrate tools like COMSOL Multiphysics to optimize reaction parameters in silico before lab validation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Meta-analysis : Aggregate datasets from multiple studies using fixed/random-effects models to identify confounding variables (e.g., cell line variability).
  • Dose-response reevaluation : Perform EC₅₀/IC₅₀ assays under standardized conditions (pH, temperature, serum content) .

Q. How can researchers design experiments to probe the compound’s thermodynamic stability under extreme conditions (e.g., high pressure, radiation)?

  • DSC/TGA : Measure decomposition temperatures and enthalpy changes under nitrogen/oxygen atmospheres.
  • Radiolysis studies : Expose to γ-radiation (⁶⁰Co source) and monitor radical formation via ESR spectroscopy.
  • High-pressure XRD : Resolve structural deformations at >5 GPa using diamond anvil cells .

Q. What advanced spectroscopic techniques are required to study its interactions with biomacromolecules (e.g., enzymes, DNA)?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (Kd) in real-time.
  • Cryo-EM : Visualize compound-DNA adducts at near-atomic resolution.
  • NMR titration : Map binding sites using ¹⁵N/¹³C-labeled proteins .

Methodological Framework Integration

Align experimental designs with theoretical frameworks such as Frontier Molecular Orbital (FMO) theory to rationalize reactivity or QSAR models to predict bioactivity. Use mixed-methods approaches (e.g., combining kinetic studies with computational simulations) to address multifaceted research questions .

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersApplication
X-ray CrystallographyResolution <1.0 Å, R-factor <0.05Confirm stereochemistry and crystal packing
HRMSMass error <2 ppmVerify molecular formula
¹H NMRδ 7.2–7.5 (multiplet, aromatic)Assign phenyl group environments

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